molecular formula C12H21NO2 B15089961 (1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B15089961
M. Wt: 211.30 g/mol
InChI Key: DDPPTJASZUPVBG-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid is an organic compound with a unique structure that includes a cyclobutyl group, a methylamino group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclohexanecarboxylic acid, which undergoes a series of reactions to introduce the cyclobutyl and methylamino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexanecarboxylic acid moiety but differ in the substituents attached to the cyclohexane ring.

    Cyclobutyl-containing compounds: These compounds include the cyclobutyl group but may have different functional groups attached.

Uniqueness

(1r,4r)-4-(Cyclobutyl(methyl)amino)cyclohexanecarboxylic acid is unique due to the specific combination of the cyclobutyl, methylamino, and cyclohexanecarboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-[cyclobutyl(methyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-13(10-3-2-4-10)11-7-5-9(6-8-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)

InChI Key

DDPPTJASZUPVBG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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